3-Fluoro-2-phenyl-6-(trifluoromethyl)pyridine
Overview
Description
3-Fluoro-2-phenyl-6-(trifluoromethyl)pyridine is a fluorinated aromatic compound that features a pyridine ring substituted with fluoro, phenyl, and trifluoromethyl groups. The presence of these substituents imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the trifluoromethylation of a pyridine derivative using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid . The reaction conditions often require the presence of a catalyst, such as copper or palladium, and may be conducted under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using continuous flow reactors to ensure consistent product quality and yield . The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity 3-Fluoro-2-phenyl-6-(trifluoromethyl)pyridine suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-2-phenyl-6-(trifluoromethyl)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluoro or trifluoromethyl groups are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The pyridine ring can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Coupling: Palladium catalysts and bases like potassium carbonate are typical in coupling reactions.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, biaryl compounds, and oxidized or reduced pyridine analogs .
Scientific Research Applications
3-Fluoro-2-phenyl-6-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-Fluoro-2-phenyl-6-(trifluoromethyl)pyridine exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions . The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets . In industrial applications, the compound’s unique chemical properties, such as its electron-withdrawing effects and stability, contribute to its effectiveness .
Comparison with Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 2-(Trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
Comparison: Compared to these similar compounds, 3-Fluoro-2-phenyl-6-(trifluoromethyl)pyridine is unique due to the presence of both a phenyl group and a trifluoromethyl group on the pyridine ring . This combination imparts distinct chemical properties, such as increased lipophilicity and electron-withdrawing effects, which can enhance its performance in various applications .
Properties
IUPAC Name |
3-fluoro-2-phenyl-6-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4N/c13-9-6-7-10(12(14,15)16)17-11(9)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZANTLSZXPKXMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=N2)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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